molecular formula C18H21N3O5 B4247727 5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide

5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide

Cat. No.: B4247727
M. Wt: 359.4 g/mol
InChI Key: FNIUZTJSBAZTIM-UHFFFAOYSA-N
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Description

5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a benzodioxole moiety, a pyrazole ring, and a carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form 1,3-benzodioxole.

    Synthesis of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a β-diketone.

    Coupling Reactions: The benzodioxole moiety is then coupled with the pyrazole ring through a series of reactions involving halogenation and nucleophilic substitution.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and the use of catalysts, are employed to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be used to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, the compound is studied for its potential as a biochemical probe and its interactions with various biomolecules.

Medicine

The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and anticancer agent.

Industry

In the industrial sector, the compound is used in the development of new polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The pyrazole ring can bind to various proteins, affecting their function. The carboxamide group can form hydrogen bonds with biomolecules, influencing their stability and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide is unique due to its combination of a benzodioxole moiety, a pyrazole ring, and a carboxamide group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O5/c22-18(19-9-14-3-1-2-6-23-14)15-7-12(20-21-15)10-24-13-4-5-16-17(8-13)26-11-25-16/h4-5,7-8,14H,1-3,6,9-11H2,(H,19,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNIUZTJSBAZTIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)CNC(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-(1,3-benzodioxol-5-yloxymethyl)-N-(oxan-2-ylmethyl)-1H-pyrazole-3-carboxamide

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